Pannorin
Overview
Description
Pannorin is a naturally occurring compound isolated from marine-derived fungi, specifically from the species Penicillium sp. SG-W3 . It has garnered significant interest due to its potent and selective inhibitory activity against monoamine oxidase A, an enzyme involved in the catabolism of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pannorin is typically isolated from the marine fungus Penicillium sp. SG-W3. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented, as it is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation of the marine fungus Penicillium sp. SG-W3, followed by extraction and purification processes. Optimization of fermentation conditions, such as nutrient composition, temperature, and pH, would be crucial to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Pannorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity against monoamine oxidase A.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Pannorin has several scientific research applications, including:
Chemistry: this compound serves as a valuable compound for studying enzyme inhibition and developing new inhibitors for monoamine oxidase A.
Biology: Its selective inhibition of monoamine oxidase A makes it a useful tool for investigating the role of this enzyme in neurological processes.
Mechanism of Action
Pannorin exerts its effects by selectively inhibiting monoamine oxidase A. It forms hydrogen bonds with the enzyme, leading to competitive inhibition. This inhibition reduces the oxidative deamination of neurotransmitters, thereby modulating their levels in the brain . Molecular docking simulations have shown that this compound binds more tightly to monoamine oxidase A than to monoamine oxidase B, highlighting its selectivity .
Comparison with Similar Compounds
Similar Compounds
Alternariol: Another compound isolated from marine fungi, known for its inhibitory activity against glycogen-synthase-kinase 3 beta.
Alternariol-9-methylether: Similar to alternariol, it also inhibits glycogen-synthase-kinase 3 beta.
Uniqueness of Pannorin
This compound is unique due to its selective inhibition of monoamine oxidase A, whereas similar compounds like alternariol and alternariol-9-methylether target different enzymes such as glycogen-synthase-kinase 3 beta . This selectivity makes this compound a promising candidate for therapeutic applications in neurological diseases .
Properties
IUPAC Name |
4,8,10-trihydroxy-5-methylbenzo[h]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7-3-8(15)4-9(16)13(7)14-12(6)10(17)5-11(18)19-14/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYCWSZWYNTGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C3=C1C(=CC(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160035 | |
Record name | Pannorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137023-81-5 | |
Record name | Pannorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137023-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pannorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137023815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pannorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of pannorin?
A1: this compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [, ]. This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound effectively reduces cholesterol production within cells [, ].
Q2: What is the chemical structure of this compound and are there any notable structural features?
A2: this compound is characterized as a naphthopyrone, a class of compounds featuring fused naphthalene and pyrone ring systems. Its full chemical name is 4,8,10-trihydroxy-5-methyl-2H-naphtho[1,2-b]pyran-2-one []. This highly oxygenated structure is also observed in other natural products like alternariol and alternariol-9-methylether, which exhibit inhibitory activity against glycogen-synthase-kinase 3β (GSK-3β) [].
Q3: Have any studies investigated the structure-activity relationship (SAR) of this compound or related compounds?
A3: While specific SAR studies focusing on this compound are limited in the provided research, the structural similarity between this compound, alternariol, and alternariol-9-methylether, alongside their shared ability to inhibit enzymes (HMG-CoA reductase and GSK-3β respectively) [, ], suggests that the benzocoumarin core structure may be crucial for their biological activity. Further research is needed to confirm this hypothesis and explore the impact of specific substituents on activity and selectivity.
Q4: What analytical techniques have been employed to characterize and quantify this compound?
A4: The isolation of this compound from fungal cultures typically involves a combination of solvent extraction, chromatographic techniques (Bio-Gel P-6 column chromatography, HPLC), and spectroscopic analyses [, ]. Researchers utilize spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), to elucidate the structure of this compound and its derivatives [, ].
Q5: Beyond cholesterol reduction, have other potential applications of this compound been explored?
A5: Research indicates that this compound, isolated from a marine Penicillium sp., exhibits selective inhibition of monoamine oxidase A (MAO-A) []. MAO-A is an enzyme involved in the breakdown of neurotransmitters, and its selective inhibition is a therapeutic target for conditions like depression and Parkinson's disease. This finding suggests that this compound may have therapeutic potential beyond cholesterol management.
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